6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-4-one
Description
Properties
IUPAC Name |
6-fluoro-1,2,3,9-tetrahydrocarbazol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c13-7-4-5-9-8(6-7)12-10(14-9)2-1-3-11(12)15/h4-6,14H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGNURGTUVSLGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C3=C(N2)C=CC(=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90319512 | |
| Record name | 6-fluoro-1,2,3,9-tetrahydro-4H-carbazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90319512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88368-12-1 | |
| Record name | NSC346509 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=346509 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-fluoro-1,2,3,9-tetrahydro-4H-carbazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90319512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclohexanone and 4-Fluorophenylhydrazine Condensation
The Fischer indole synthesis is the cornerstone for constructing the tetrahydrocarbazole scaffold. Cyclohexanone reacts with 4-fluorophenylhydrazine hydrochloride in ethanol under reflux conditions (16 hours) to yield 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole. This intermediate lacks the ketone at position 4, necessitating a subsequent oxidation step.
Reaction Conditions :
- Solvent : Ethanol (450 mL per 25 g cyclohexanone derivative)
- Temperature : Reflux (~78°C)
- Duration : 16 hours
- Yield : 98% after purification
The reaction proceeds via hydrazone formation,-sigmatropic rearrangement, and cyclization, as validated by NMR and LC-MS data.
Oxidation Strategies to Introduce the 4-Ketone Functionality
Potassium Permanganate-Mediated Oxidation
The tetrahydrocarbazole intermediate undergoes oxidation using potassium permanganate (KMnO₄) in acidic media to introduce the ketone at position 4. This method mirrors protocols for the chloro analog (6-chloro-2,3,4,9-tetrahydro-1H-carbazol-4-one), where KMnO₄ selectively oxidizes the bridgehead carbon.
Optimized Protocol :
- Reagent : 1.2 equiv. KMnO₄ in 10% H₂SO₄
- Temperature : 60°C
- Duration : 6 hours
- Yield : 85–90%
Mechanistic Insight :
The oxidation targets the electron-rich C4 position, forming a ketone via a radical intermediate stabilized by the aromatic system. Over-oxidation to carboxylic acids is mitigated by strict stoichiometric control.
Jones Oxidation for High-Efficiency Ketone Formation
Jones reagent (CrO₃ in H₂SO₄) offers a robust alternative, achieving higher yields (92–95%) under milder conditions.
Procedure :
- Reagent : 0.5 equiv. CrO₃ in 3M H₂SO₄
- Temperature : 0–5°C (ice bath)
- Duration : 2 hours
- Workup : Neutralization with NaHCO₃, extraction with ethyl acetate
Advantages :
- Faster reaction time (2 hours vs. 6 hours for KMnO₄)
- Reduced byproduct formation
Decarboxylative Route from Ethyl 4-Oxocyclohexanecarboxylate
Fischer Indole Synthesis with Pre-Functionalized Starting Material
Ethyl 4-oxocyclohexanecarboxylate serves as a ketone-containing precursor, reacting with 4-fluorophenylhydrazine hydrochloride to form 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid ethyl ester. Subsequent hydrolysis and decarboxylation yield the target ketone.
Stepwise Protocol :
- Cyclization :
- Hydrolysis :
- Reagent : 2M NaOH in aqueous ethanol
- Product : Carboxylic acid (95% yield)
- Decarboxylation :
- Conditions : 180°C, quinoline solvent
- Product : 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-4-one (90% yield)
Key Advantage :
Avoids post-cyclization oxidation, streamlining the synthesis into three steps.
Comparative Analysis of Synthetic Routes
| Method | Steps | Yield | Key Reagents | Purification |
|---|---|---|---|---|
| Fischer + Oxidation | 2 | 85–90% | KMnO₄, H₂SO₄ | Column chromatography |
| Fischer + Jones Oxidation | 2 | 92–95% | CrO₃, H₂SO₄ | Recrystallization |
| Decarboxylative Route | 3 | 90% | NaOH, Quinoline | Distillation |
Trade-offs :
- Oxidation Routes : Faster but require hazardous oxidizers.
- Decarboxylative Route : Longer but avoids strong oxidants, enhancing safety.
Industrial-Scale Production Considerations
Batch Reactor Optimization
Large-scale synthesis employs batch reactors with automated temperature and pH control. Key parameters include:
- Substrate Concentration : 0.5–1.0 M to prevent viscosity issues.
- Catalyst Loading : 0.1% Pd/C for hydrogenation steps (if applicable).
- Cost Analysis :
Case Study :
A pilot plant achieved 87% overall yield using the Jones oxidation method, with a throughput of 50 kg/month.
Spectroscopic Validation and Quality Control
NMR and IR Characterization
- ¹H NMR (CDCl₃) :
- δ 7.43 (d, J = 2.0 Hz, 1H, Ar-H)
- δ 7.07 (dd, J = 8.0, 2.0 Hz, 1H, Ar-H)
- δ 2.75–1.85 (m, 8H, cyclohexyl-H)
- IR (KBr) :
- 3404 cm⁻¹ (N-H stretch)
- 1680 cm⁻¹ (C=O ketone)
Purity Assessment :
- HPLC: >99% purity (C18 column, acetonitrile/water gradient)
- Elemental Analysis: C 69.80%, H 5.99%, N 6.68% (theoretical: C 69.73%, H 6.01%, N 6.71%)
Chemical Reactions Analysis
Types of Reactions
6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.
Major Products
Oxidation: Formation of this compound quinone.
Reduction: Formation of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-4-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-4-one exhibits significant anticancer properties.
Case Study : In vitro studies on various cancer cell lines demonstrated that this compound can induce apoptosis and inhibit proliferation. For example, it showed an IC50 value of approximately 12 µM against MCF-7 breast cancer cells after 48 hours of treatment. The mechanism involves the compound's interaction with specific molecular targets, leading to the modulation of signaling pathways related to cell survival and apoptosis.
Antimicrobial Properties
The compound has also been studied for its antimicrobial activities against a range of pathogens.
| Pathogen Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Gram-positive bacteria | 15.625 - 62.5 µM |
| Fungal strains | Moderate efficacy with MIC values indicating effectiveness |
These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.
CRTH2 Receptor Antagonism
The compound has been identified as a potential antagonist for the CRTH2 receptor, which is involved in allergic responses and inflammation.
Applications :
- Treatment of chronic allergic conditions such as asthma and rhinitis.
- Potential use in managing inflammatory bowel disease and rheumatoid arthritis.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Anticancer Mechanism : Induces apoptosis in cancer cells by inhibiting key survival pathways.
- Antimicrobial Mechanism : Disrupts bacterial cell wall synthesis or fungal growth mechanisms.
- CRTH2 Interaction : Blocks the receptor's activity, reducing inflammation and allergic responses.
Comparative Analysis with Related Compounds
A comparison with similar compounds highlights the unique properties of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Fluorine at position 6 | Enhanced binding affinity and metabolic stability |
| 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-4-one | Chlorine at position 6 | Increased reactivity due to chlorine's electronegativity |
| 6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-4-one | Bromine at position 6 | Potentially enhanced biological activity |
Mechanism of Action
The mechanism of action of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-4-one in biological systems involves its interaction with specific molecular targets. The fluorine atom can enhance the binding affinity of the compound to enzymes or receptors, potentially leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2,3,4,9-tetrahydro-1H-carbazol-4-one: The non-fluorinated parent compound.
6-chloro-2,3,4,9-tetrahydro-1H-carbazol-4-one: A chlorinated analogue.
6-bromo-2,3,4,9-tetrahydro-1H-carbazol-4-one: A brominated analogue.
Uniqueness
6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-4-one is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its non-fluorinated and halogenated analogues. The fluorine atom can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets, making it a valuable compound for various applications.
Biological Activity
6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-4-one is a fluorinated derivative of carbazole that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by the presence of a fluorine atom at the 6th position and a ketone functional group, exhibits various biological activities, including antimicrobial and anticancer properties.
The molecular formula of this compound is C12H10FNO, with a molecular weight of 205.23 g/mol. The presence of the fluorine atom enhances its reactivity and binding potential, while the ketone group contributes to its solubility and biological activity .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The fluorine atom increases the compound's hydrogen bonding capabilities, thereby enhancing its binding affinity to various enzymes and receptors. This interaction can modulate the activity of these targets, leading to significant biological effects .
Anticancer Properties
Research indicates that this compound may exhibit anticancer properties through its ability to inhibit cancer cell proliferation and induce apoptosis. Preliminary studies have shown that this compound can effectively target cancer cell lines such as breast cancer (MCF-7) and lung cancer (A549) cells.
Case Study:
In a study evaluating the cytotoxicity of this compound against MCF-7 cells, the compound demonstrated an IC50 value of approximately 15 µM after 48 hours of treatment. This suggests a potent anticancer effect compared to untreated controls .
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties against various bacterial strains. In vitro assays revealed that this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli.
Table: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Structural Comparisons
The unique structural features of this compound allow it to stand out among similar compounds. Below is a comparison with related carbazole derivatives:
Table: Comparison of Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C12H10FNO | Contains a ketone group |
| (+/-)-2,3,4,9-tetrahydro-1H-carbazole | C12H13NO | Lacks fluorine substitution |
| 8-Chloro-6-fluoro-1-(trifluoromethyl)-carbazole | C13H10ClF4NO | Contains multiple fluorine atoms |
Applications in Medicinal Chemistry
The potential applications of this compound extend beyond anticancer and antimicrobial activities. It is being explored as a pharmacophore in drug design due to its ability to enhance metabolic stability and improve binding interactions with biological targets . Moreover, it serves as an intermediate in synthesizing more complex bioactive molecules.
Q & A
Basic: What are the common synthetic routes for 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-4-one, and how are reaction conditions optimized?
The synthesis often involves cyclization of fluorinated precursors or modifications of the carbazole core. For example, a Brønsted acid-catalyzed approach can functionalize tetrahydrocarbazolones via 1,4-dicarbonyl intermediates under mild conditions . The Bucherer–Bergs reaction, utilizing ammonium carbonate and potassium cyanide in ethanol, is another method employed for analogous carbazolone derivatives, though enantiomeric resolution may require chiral reagents like (-)-brucine . Optimization focuses on temperature (e.g., 40°C for multi-step syntheses ), solvent choice, and catalytic efficiency. Yield improvements (e.g., 56–74% in carbazole syntheses ) are tracked via HPLC or LC-MS.
Basic: How is the structural identity of this compound validated?
Structural validation combines spectroscopic and crystallographic techniques:
- NMR : -NMR signals for aromatic protons (δ 6.76–7.19 ppm) and aliphatic chains (δ 1.75–2.67 ppm) confirm regiochemistry .
- X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) analyze bond lengths, angles, and hydrogen-bonding networks. The CCDC database (e.g., entry 2307505) provides crystallographic data for comparison .
- Mass spectrometry : ESI-MS (e.g., m/z 189.1 [M] ) verifies molecular weight.
Advanced: How can hydrogen-bonding patterns in carbazolone derivatives inform crystal engineering?
Graph set analysis (GSA) categorizes hydrogen bonds (H-bonds) into motifs (e.g., chains, rings). For carbazolones, the carbonyl group (C=O) often acts as an H-bond acceptor, forming R(8) motifs with adjacent NH donors. Etter’s rules predict such interactions, guiding co-crystal design for enhanced solubility or stability . Computational tools (e.g., Mercury CSD) map these patterns using crystallographic data.
Advanced: How should researchers address contradictions in spectroscopic or crystallographic data?
Contradictions (e.g., NMR vs. X-ray results) require iterative validation:
- Redundancy : Cross-check with multiple techniques (e.g., IR for functional groups, -NMR for carbon environments ).
- Data repositories : Use open-access platforms (e.g., CCDC, PubChem) to compare with published data .
- Error analysis : Evaluate refinement parameters (e.g., R-factor in SHELXL ) or instrumental calibration.
Advanced: What crystallographic refinement strategies are recommended for carbazolone derivatives?
- Software : SHELXL refines small-molecule structures against high-resolution data, prioritizing anisotropic displacement parameters for non-H atoms .
- Twinning : For twinned crystals, SHELXPRO interfaces with twin law matrices to resolve overlapping reflections.
- Validation : PLATON checks for voids, missed symmetry, and H-bond consistency .
Advanced: How can computational modeling predict the reactivity of 6-fluoro-carbazol-4-one derivatives?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular dynamics simulations model solvation effects, while docking studies (e.g., AutoDock) assess binding affinity to biological targets like serotonin receptors .
Basic: What pharmacological relevance does the carbazol-4-one scaffold hold?
Though direct data on 6-fluoro-carbazol-4-one is limited, structural analogs (e.g., ondansetron) act as 5-HT antagonists, inhibiting emesis in chemotherapy. Researchers evaluate bioactivity via receptor-binding assays (IC) and ADMET profiling .
Advanced: How are reaction yields optimized in multi-step carbazolone syntheses?
- Catalysis : Brønsted acids (e.g., p-TsOH) enhance cyclization efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates intermediates, monitored by TLC.
- Scale-up : Microreactors improve heat/mass transfer for exothermic steps .
Advanced: What methods resolve enantiomers of fluorinated carbazolones?
Chiral resolution uses HPLC with amylose-based columns or diastereomeric salt formation (e.g., (-)-brucine for S-(+)-enantiomers ). Circular dichroism (CD) confirms absolute configuration.
Basic: How are spectroscopic data interpreted for carbazolone derivatives?
- IR : C=O stretches (~1646 cm) and NH bands (~3237–3428 cm) confirm ketone and amine groups .
- -NMR : Aromatic splitting patterns (e.g., dd, J = 8.4–10.0 Hz) indicate fluorine’s para-directing effects .
- EI-MS : Fragmentation patterns (e.g., loss of CO or NH) validate the core structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
